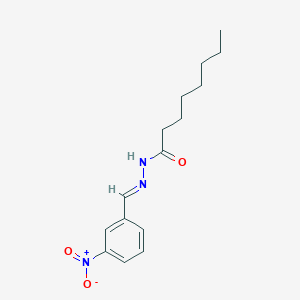

![molecular formula C20H33N3O3S B5502891 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives closely related to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide involves multiple steps, including the reaction of sulfonyl chlorides with piperidine under dynamic pH control in aqueous media. This process is followed by substitution reactions at the oxygen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to yield a series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus (H. Khalid et al., 2013).

Molecular Structure Analysis

X-ray diffraction studies have been utilized to confirm the molecular structure of compounds related to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide. These studies reveal that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral, exhibiting both inter- and intramolecular hydrogen bonds (S. Naveen et al., 2015).

Chemical Reactions and Properties

The compound undergoes novel reactions with 3-dimethylamino-2H-azirines, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. These reactions highlight the versatility and reactivity of the N-sulfonylamino component of the compound (I. Tornus et al., 1996).

Physical Properties Analysis

The physical properties of compounds similar to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, such as solubility and crystallization behavior, are determined by their molecular structure. The detailed analysis includes the study of crystal systems, space groups, and unit cell parameters, providing insights into the compound's crystalline state (S. Naveen et al., 2015).

Aplicaciones Científicas De Investigación

Fluorescent Tagging and Histamine H3 Receptor Ligands

Research has highlighted the synthesis of fluorescently tagged derivatives of piperidine, including compounds similar to 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, demonstrating potent ligand activity for the histamine H3 receptor. These compounds are essential tools for understanding receptor binding sites and have shown antagonist potencies in vivo, indicating their potential therapeutic applications (Amon et al., 2007).

Biologically Active Derivatives Synthesis

Another study focused on synthesizing biologically active O-substituted derivatives of piperidine sulfonamides, demonstrating potent activity against enzymes like butyrylcholinesterase. This research indicates the chemical's versatility in creating compounds with significant biological activity, which can be leveraged in drug development for various diseases (Khalid et al., 2013).

Antibacterial Agents

Further investigations into N,N-diethyl amide bearing sulfonamides, structurally related to the chemical , have revealed marked potency as antibacterial agents against common pathogens like Escherichia coli and Staphylococcus aureus. This research underscores the potential of such compounds in addressing antibiotic resistance and developing new antibacterial therapies (Ajani et al., 2013).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share core structural features with 1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide, have been reported for their potent anti-acetylcholinesterase (anti-AChE) activity. Such compounds are promising candidates for developing novel treatments for diseases like Alzheimer's, highlighting the therapeutic applications of this chemical class (Sugimoto et al., 1990).

Material Science and Polymer Applications

Research into the chemical functionalities of similar compounds has led to the discovery of potent CB1 allosteric modulators with significant implications for treating conditions like depression. These findings open new avenues for the therapeutic application of these compounds, demonstrating their potential beyond conventional drug development (Khurana et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)-N-[3-(4-propan-2-ylphenyl)propyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-16(2)18-11-9-17(10-12-18)7-5-13-21-20(24)19-8-6-14-23(15-19)27(25,26)22(3)4/h9-12,16,19H,5-8,13-15H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLYQTZMANUIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)